R-(-)-Gossypol Acetic Acid is the orally bioavailable solvate of the R-(-) enantiomer of gossypol and acetic acid with potential antineoplastic activity. As a BH3 mimetic, R-(-)-gossypol binds to the hydrophobic surface binding groove BH3 of the anti-apoptotic proteins Bcl-2 and Bcl-xL, blocking their heterodimerization with pro-apoptotic members of the Bcl-2 family of proteins such as Bad, Bid, and Bim; this may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Racemic gossypol is a polyphenolic compound isolated from cottonseed.
Gossypol acetic acid
CAS No.: 866541-93-7
Cat. No.: VC2315779
Molecular Formula: C32H34O10
Molecular Weight: 578.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866541-93-7 |
---|---|
Molecular Formula | C32H34O10 |
Molecular Weight | 578.6 g/mol |
IUPAC Name | acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
Standard InChI | InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) |
Standard InChI Key | NIOHNDKHQHVLKA-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O |
Canonical SMILES | CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O |
Introduction
Chemical Identity and Structure
Gossypol acetic acid (GAA) is a crystalline complex formed by the association of gossypol with acetic acid in equimolar quantities. The compound represents a polyphenolic aldehyde derivative extracted primarily from cottonseed .
Chemical Nomenclature and Identification
The compound is formally identified as follows:
Parameter | Value |
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Chemical Name | 1,1',6,6',7,7'-Hexahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)[2,2'-binaphthalene]-8,8'-dicarboxaldehyde-acetic acid |
CAS Number | 12542-36-8 |
Molecular Formula | C32H34O10 |
Molecular Weight | 578.61 g/mol |
IUPAC Name | acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI Key | NIOHNDKHQHVLKA-UHFFFAOYSA-N |
Table 1: Chemical identification parameters of gossypol acetic acid
Physical and Chemical Properties
Gossypol acetic acid exhibits specific physical and chemical characteristics that influence its biological activity and pharmaceutical applications:
Property | Description |
---|---|
Physical State | Solid powder |
Color | Yellow to Very Dark Yellow |
Melting Point | 164-168°C |
Solubility | Soluble in acetone or methanol at 5mg/ml |
LogP | 6.157 (estimated) |
Storage Temperature | -20°C recommended |
Table 2: Physical and chemical properties of gossypol acetic acid
Extraction and Production
Gossypol acetic acid is primarily extracted from the seeds of cotton plants (Gossypium species). The compound represents a value-added product derived from cottonseed, which is an abundant agricultural byproduct . The extraction typically involves specialized procedures to isolate the active compound while maintaining its structural integrity and biological activity.
Commercial production aims to achieve high purity levels, with analytical standards typically available at approximately 95% purity as determined by HPLC analysis . The compound is typically formulated as a neat substance and requires proper storage at -20°C to maintain stability and potency .
Biological Activities
Anticancer Properties
Gossypol acetic acid has demonstrated significant anticancer activities across multiple cancer types. Recent research has particularly focused on its effectiveness against leukemia stem cells (LSCs), which are often implicated in therapeutic resistance and disease recurrence in acute myeloid leukemia (AML) .
Effects on Leukemia Stem Cells
A 2024 study revealed that GAA inhibits leukemia stem cell proliferation through several key mechanisms:
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Degradation of leucine-rich pentatricopeptide repeat-containing protein (LRPPRC)
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Inhibition of IL-6/JAK1/STAT3 signaling pathway
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Indirect downregulation of FOXM1, a critical factor for LSC stemness
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Induction of reactive oxygen species (ROS) accumulation
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Disruption of mitochondrial homeostasis leading to mitochondrial dysfunction
At concentrations ranging from 5-10 μmol/L, GAA significantly decreased LRPPRC protein levels after 24 hours of treatment, without affecting LRPPRC transcription. This led to reduced cell viability and inhibited colony formation ability in leukemia stem cell models .
Chemosensitization Properties
One of the most promising applications of gossypol acetic acid is its ability to enhance the effectiveness of conventional chemotherapeutic agents. Research has demonstrated that GAA can overcome chemoresistance in cancer stem cells, which are often responsible for treatment failure and disease recurrence .
In leukemia stem cell models, co-treatment with 5 μmol/L GAA significantly improved the efficacy of standard chemotherapeutic agents including:
Chemotherapeutic Agent | Effect with GAA Co-treatment |
---|---|
Cytarabine (Ara-C) | Enhanced apoptosis marked by increased cleaved-caspase 3 and cleaved-PARP |
Dexamethasone (Dex) | Enhanced apoptosis and reduced cell viability |
L-Asparaginase (L-Asp) | Enhanced apoptosis and reduced cell viability |
Table 3: Chemosensitization effects of gossypol acetic acid
The mechanism underlying this chemosensitization appears to be primarily through GAA-induced degradation of LRPPRC. When LRPPRC was experimentally overexpressed, the chemosensitizing effects of GAA were significantly reversed, indicating that LRPPRC degradation is a critical mechanism for GAA's enhancement of chemotherapy effectiveness .
Antifertility Effects
Gossypol acetic acid has been extensively studied for its antifertility properties in males. Research conducted on bonnet monkeys (Macaca radiata) demonstrated that oral administration of gossypol acetic acid at 4 mg/day/5 days a week for 3 months resulted in marked reduction in sperm count per ejaculate and sperm motility .
Importantly, these effects were reversible, with both motility and sperm count returning to normal levels 8-10 weeks after termination of gossypol treatment. The study also found that citric acid and fructose levels in the semen of gossypol-treated monkeys remained comparable to those of controls, suggesting a specific mechanism of action rather than general toxicity to reproductive systems .
Mechanism of Action
Anti-cancer Mechanisms
The anticancer activity of gossypol acetic acid operates through multiple molecular pathways:
LRPPRC Degradation Pathway
GAA specifically targets leucine-rich pentatricopeptide repeat-containing protein (LRPPRC), promoting its degradation. This protein has been identified as an oncogenic factor in several cancer types. By reducing LRPPRC levels, GAA inhibits downstream signaling pathways critical for cancer cell survival and proliferation .
IL-6/JAK1/STAT3 Signaling Inhibition
A key mechanism of GAA involves inhibition of the IL-6/JAK1/STAT3 signaling pathway, which is frequently dysregulated in cancer cells and particularly in leukemia stem cells. By suppressing this pathway, GAA reduces cancer cell proliferation and survival .
Oxidative Stress Induction
GAA induces the accumulation of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress. This effect is particularly pronounced in cancer stem cells, which often rely on precise redox balance for survival. The increased ROS levels result in:
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Mitochondrial damage
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Disruption of mitochondrial homeostasis
Bcl-2 Family Protein Inhibition
As a pan-inhibitor of Bcl-2 family proteins including Bcl-2, Bcl-xL, Mcl-1, and Bcl-w, gossypol acetic acid interferes with anti-apoptotic mechanisms in cancer cells. This inhibition makes cancer cells more susceptible to programmed cell death, both spontaneously and in response to chemotherapeutic agents .
Clinical Studies and Applications
Cancer Clinical Trials
Gossypol acetic acid, particularly its R-(-)-enantiomer (AT-101), has been evaluated in multiple clinical trials for various cancer types. A systematic review of clinical trials involving gossypol/AT-101 identified 17 trials involving 759 patients .
Randomized Trials
Four randomized trials have been conducted with AT-101:
Classification System | Hazard Category |
---|---|
GHS US Classification | Acute Toxicity, Oral (Category 4) |
GHS US Classification | Carcinogenicity (Category 2) |
Hazard Statements | H302: Harmful if swallowed |
Hazard Statements | H351: Suspected of causing cancer |
Table 5: Hazard classification of gossypol acetic acid
Reactivity and Stability
Current Research and Future Perspectives
Research into gossypol acetic acid continues to evolve, with several promising directions:
Targeted Cancer Therapy
Recent findings suggest that specific patient subgroups may derive greater benefit from GAA treatment, particularly when combined with conventional therapies. Future research aims to identify biomarkers that could predict responsiveness to GAA/AT-101, potentially leading to more personalized therapeutic approaches .
Optimization of Dose and Formulation
The promising results shown in subsets of patients supports the need for further specification of AT-101 sensitive cancers as well as for the establishment of effective AT-101-based therapy regimens. Additional research is needed to determine the lowest effective dose and precise toxicity profile of gossypol acetic acid .
Combination Therapy Approaches
The ability of gossypol acetic acid to enhance the efficacy of conventional chemotherapeutic agents makes it an attractive candidate for combination therapy strategies. Recent clinical trial results showing remarkable efficacy when combined with standard treatments for gastroesophageal carcinoma suggest this may be a particularly valuable approach .
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